molecular formula C15H15ClFN3O B2764734 2-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-6-fluorobenzamide CAS No. 1448053-59-5

2-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-6-fluorobenzamide

Cat. No. B2764734
CAS RN: 1448053-59-5
M. Wt: 307.75
InChI Key: XRLVQZSLRYURMP-UHFFFAOYSA-N
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Description

2-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-6-fluorobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPI-444 and is classified as an inhibitor of the adenosine A2A receptor. The adenosine A2A receptor is a protein that is involved in various physiological and pathological processes, making CPI-444 a promising candidate for therapeutic applications.

Scientific Research Applications

Anticancer Activity

Research on fluoro substituted benzo[b]pyrans, which share structural similarities with the compound , has shown potential anti-lung cancer activity. The synthesis process involves the condensation of 6-fluorobenzo[b]pyran-4-one with aromatic aldehydes, leading to derivatives that exhibit anticancer activity against human lung, breast, and CNS cancer cell lines at low concentrations (Hammam et al., 2005).

Antimicrobial Activity

Fluorobenzamides containing thiazole and thiazolidine have been synthesized and shown promising antimicrobial analogs. These compounds were found to be effective against both Gram-positive and Gram-negative bacteria as well as fungi, with the presence of a fluorine atom significantly enhancing antimicrobial activity (Desai et al., 2013).

Chemical Synthesis and Reactivity

Studies on the synthesis of spirocyclopropane anellated heterocycles using 2-chloro-2-cyclopropylidenacetate demonstrate the compound's utility in constructing diverse heterocyclic carboxylates. This research showcases the compound's versatility in organic synthesis, providing pathways to various heterocyclic structures (Meijere et al., 1989).

Electrochemical Studies

Electrochemical studies on derivatives of cyclopropyl-6-fluoroquinolines, related to the compound of interest, have contributed to understanding their reduction mechanisms and potential pharmaceutical applications. These studies offer insights into the compounds' behavior under electrochemical conditions, which could be relevant for their development as drugs (Srinivasu et al., 1999).

properties

IUPAC Name

2-chloro-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFN3O/c1-20-13(9-5-6-9)7-10(19-20)8-18-15(21)14-11(16)3-2-4-12(14)17/h2-4,7,9H,5-6,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLVQZSLRYURMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=C(C=CC=C2Cl)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-6-fluorobenzamide

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